5-Chloro-3-(2-nitrovinyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-[(E)-2-nitroethenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSELDJQDQUTOTC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Indole Based Nitrostyrene Derivatives in Heterocyclic Chemistry
Indole-based nitrostyrene (B7858105) derivatives represent a critical class of compounds within heterocyclic chemistry, primarily due to their value as synthetic intermediates and their inherent biological activities. ijpsr.comderpharmachemica.com The indole (B1671886) nucleus itself is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids, hormones like melatonin (B1676174) and serotonin (B10506), and a wide array of synthetic drugs with diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsr.comderpharmachemica.com
The introduction of a 3-(2-nitrovinyl) substituent dramatically influences the electronic properties and reactivity of the indole ring. The nitro group is a powerful electron-withdrawing group, which activates the vinyl group for various chemical transformations. This makes 3-(2-nitrovinyl)-1H-indoles valuable precursors for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net For instance, they can undergo Michael additions, cycloadditions, and reduction of the nitro group to an amino group, which opens pathways to a variety of tryptamine (B22526) derivatives and other polycyclic indole alkaloids. researchgate.net
Historical Trajectory of Research on 3 2 Nitrovinyl 1h Indoles and Their Analogues
The journey of 3-(2-nitrovinyl)-1H-indoles is intrinsically linked to the development of fundamental organic reactions. The synthesis of these compounds is most commonly achieved through the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde (indole-3-carbaldehyde and its derivatives). wikipedia.orgpsu.eduekb.eg
Early research focused on establishing reliable synthetic protocols. The Vilsmeier-Haack formylation of indoles to produce the necessary indole-3-carbaldehyde precursors has been a standard method for decades. ekb.eg Subsequently, the Henry reaction conditions were optimized, with various catalysts and reaction media being explored to improve yields and purity. semanticscholar.orgmdpi.com
In recent years, the focus has shifted towards the biological evaluation of these compounds. Recognizing the therapeutic potential of the indole (B1671886) scaffold, researchers began to synthesize libraries of substituted 3-(2-nitrovinyl)-1H-indoles to investigate their structure-activity relationships. This has led to the discovery of derivatives with promising anticancer, antimicrobial, and anti-inflammatory activities. ijpsr.comtandfonline.com Microwave-assisted synthesis has also been explored as a method to accelerate the synthesis of these compounds. nih.govsemanticscholar.org
Fundamental Research Gaps and Prospective Directions Pertaining to 5 Chloro 3 2 Nitrovinyl 1h Indole
Established Synthetic Routes for 3-(2-Nitrovinyl)-1H-indoles
The creation of 3-(2-nitrovinyl)-1H-indoles, including the 5-chloro derivative, predominantly relies on the condensation of an appropriate indole-3-carbaldehyde with a nitroalkane.
Knoevenagel Condensation and Its Catalytic Variants for Nitrostyrene (B7858105) Formation
The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-(2-nitrovinyl)-1H-indoles. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitromethane (B149229). wikipedia.orgnih.gov In the context of this compound synthesis, 5-chloro-1H-indole-3-carbaldehyde is reacted with nitromethane in the presence of a catalyst.
Various catalytic systems have been developed to improve the efficiency and yield of this condensation. While traditional methods might employ simple bases like piperidine, modern approaches utilize a range of catalysts to facilitate the reaction under milder conditions. wikipedia.orgmdma.chnih.gov These include:
Ammonium (B1175870) salts: Ethylenediammonium diacetate (EDDA) has been used as a catalyst, often in ionic liquids, providing a green and recyclable system. organic-chemistry.org
Lewis acids with amines: A combination of a Lewis acid like titanium tetrachloride (TiCl4) with a base such as pyridine (B92270) can effectively promote the condensation. nih.gov
Solid-supported catalysts: The use of heterogeneous catalysts, such as silica-coated nano-Fe3O4 particles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H), offers advantages in terms of catalyst recovery and reuse. researchgate.net
Organocatalysts: Bifunctional catalysts, including those based on modified metal-organic frameworks (MOFs) with amine functionalities, have shown high efficiency. nih.gov
The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated nitro compound. wikipedia.orgnih.gov
A notable modification of the Knoevenagel condensation is the Doebner modification, which is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org In such cases, the condensation is often followed by decarboxylation. wikipedia.org
| Catalyst System | Reaction Conditions | Key Advantages |
| Piperidine/Acetic Acid | Benzene (B151609), 80°C | Traditional method, readily available reagents |
| TiCl4/Pyridine | CH2Cl2, room temperature | High yield of the cyclized indene (B144670) product |
| Ethylenediammonium diacetate (EDDA) | Ionic liquid (e.g., [bmim]BF4) | Green and recyclable system |
| Fe3O4@SiO2-SO3H | Solvent-free or in ethanol | Heterogeneous, easily separable catalyst |
| Amino-functionalized MOFs | Mild conditions | High conversion and reusability |
Exploration of Alternative Synthetic Pathways for Indole-3-Carbaldehyde Precursors
The synthesis of the crucial precursor, 5-chloro-1H-indole-3-carbaldehyde, can be achieved through various methods. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of indoles at the C3 position. thieme-connect.comekb.eg This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). ekb.eg
Other synthetic strategies for obtaining indole-3-carbaldehydes include:
Reimer-Tiemann reaction: This method involves the reaction of indole with chloroform (B151607) in the presence of a strong base. ekb.eg
Oxidation of 3-methylindole (B30407) (skatole): Oxidation of skatole can also yield the corresponding aldehyde. researchgate.net
From gramine (B1672134): The reaction of gramine with certain formulating species can produce indole-3-carbaldehyde. ekb.eg
The choice of synthetic route for the precursor often depends on the availability of starting materials and the desired scale of the reaction.
Strategies for Functionalization and Derivatization of the Core Structure
The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of new compounds.
Regioselective Modifications at the Indole Nitrogen (N1) for New Analogues
Functionalization at the N1 position of the indole ring is a key strategy for creating new analogues. The introduction of substituents at this position can significantly alter the electronic properties and biological activity of the molecule. However, achieving N1-selectivity can be challenging due to the competing nucleophilicity of the C3 position. nih.govresearchgate.net
To overcome this, one common approach is to first block the C3 position. researchgate.net Another strategy involves introducing an electron-withdrawing group at the C2 position, which increases the acidity of the N-H bond and favors N-alkylation. nih.gov Copper-catalyzed C-N coupling reactions have also been employed for the N-arylation of indoles. organic-chemistry.org
Recent advancements have demonstrated highly regioselective and enantioselective N-allylation of indoles using iridium catalysts, providing access to chiral N-allylindole derivatives. nih.gov
Chemical Transformations of the Nitrovinyl Moiety into Diverse Heterocyclic Systems
The nitrovinyl group is a highly versatile functional group that can be transformed into a wide array of other functionalities and heterocyclic systems. acs.orgresearchgate.net
One of the most important transformations is the Michael addition , where a nucleophile adds to the β-carbon of the nitrovinyl group. researchgate.netosi.lv This reaction has been used to introduce various substituents and to construct new ring systems. For example, the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles, followed by cyclocondensation with hydrazine (B178648) or hydroxylamine, leads to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively. researchgate.netosi.lv
The nitrovinyl group can also participate in cycloaddition reactions . For instance, it can react as a dienophile in [4+2] cycloadditions with dienes to form six-membered rings. acs.orgumn.edu
Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. The double bond can also be reduced or undergo other electrophilic addition reactions. These transformations open up pathways to a vast number of complex heterocyclic structures.
| Reagent | Reaction Type | Product |
| 1,3-Dicarbonyl compounds, then Hydrazine | Michael Addition / Cyclocondensation | Pyrazole-substituted indole |
| 1,3-Dicarbonyl compounds, then Hydroxylamine | Michael Addition / Cyclocondensation | Isoxazole-substituted indole |
| Dienes (e.g., furans) | [4+2] Cycloaddition | Fused heterocyclic quinoid systems |
Investigation of Substituent Effects on Reaction Selectivity and Efficiency
The nature and position of substituents on the indole ring can significantly influence the reactivity and selectivity of chemical transformations. rsc.org
In the context of the Knoevenagel condensation, electron-withdrawing groups on the indole ring can affect the reactivity of the aldehyde. rsc.org Similarly, the electronic properties of substituents at the C5 position of the indole have been shown to impact the yield of reactions involving the C3 position. Electron-donating groups at C5 generally enhance the nucleophilicity of the indole ring, leading to higher yields in certain reactions compared to electron-withdrawing groups. rsc.org
In the case of N-alkylation, the presence of an electron-withdrawing group at the C2 position is known to increase the acidity of the N-H bond, thereby promoting N-functionalization over C3-functionalization. nih.gov The steric hindrance of substituents can also play a crucial role, with bulkier groups potentially hindering the approach of reagents to a particular reaction site. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and related heterocyclic compounds is a significant area of contemporary research. These principles aim to develop chemical processes that are environmentally benign, economically viable, and atom-economical. Key strategies include the use of alternative energy sources like microwave irradiation, the development of highly efficient and recyclable catalysts, and the use of greener, non-toxic solvents. nih.gov Such methodologies not only minimize the environmental footprint but also often lead to improved reaction efficiencies, higher yields, and simpler purification processes. researchgate.net
Microwave-Assisted Synthesis Enhancements and Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering substantial advantages over conventional heating methods. nih.gov The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, leading to significantly shorter reaction times, often reducing hours to minutes. researchgate.netresearchgate.net This efficiency gain is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can access higher temperatures than the boiling point of the solvent under controlled pressure. researchgate.net
Optimization of microwave-assisted synthesis involves fine-tuning several parameters to maximize yield and minimize side-product formation. Key parameters include:
Microwave Power: Adjusting the power (e.g., 120-150 W) controls the rate of energy input. nih.gov
Temperature: Precise temperature control (e.g., 80-120°C) is crucial for reaction kinetics and selectivity. nih.govrsc.org
Reaction Time: Microwave reactions are often complete in minutes (e.g., 20 min), a significant reduction from conventional methods. rsc.org
Solvent: The choice of a polar solvent is critical for efficient energy absorption.
The table below illustrates the typical enhancements observed when shifting from conventional heating to microwave-assisted synthesis for reactions involving indole derivatives.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
| Reaction Time | Often several hours (e.g., 14 hours) | Typically minutes (e.g., 20 minutes) | researchgate.netrsc.org |
| Energy Input | Indirect, slow, non-uniform | Direct, rapid, uniform | nih.govresearchgate.net |
| Yield | Moderate to good | Often good to excellent | nih.gov |
| Side Products | Higher potential for by-products | Reduced by-product formation | nih.gov |
| Process Simplification | May require protecting groups | Can avoid protection/deprotection steps | researchgate.net |
This table presents generalized data from sources discussing the benefits of MAOS for heterocyclic compounds.
Catalyst-Mediated Processes and Sustainability Considerations
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption. The synthesis of this compound and its precursors can be made more sustainable through the use of innovative catalytic systems.
An ideal green catalytic process involves a non-toxic, inexpensive, and recyclable catalyst. beilstein-journals.org In some cases, reactions can be designed to proceed under catalyst-free conditions, representing an optimal green methodology. For example, the conjugate addition of indoles to nitroalkenes has been effectively carried out under solvent-free and catalyst-free conditions, offering advantages in operational simplicity and environmental friendliness. researchgate.net Similarly, a one-pot, three-component domino reaction for synthesizing complex molecules from (E)-3-(2-nitrovinyl)-indoles has been developed to work under catalyst-free conditions in a benign ethanol-water solvent system, achieving high yields. nih.govrsc.org
When catalysts are necessary, the focus shifts to heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. beilstein-journals.org For reactions involving indoles, various sustainable catalytic systems have been explored:
Gold Catalysis: A gold-catalyzed reaction between an indole and a nitrovinyl-substituted benzene derivative has been demonstrated in water, a green solvent, under microwave irradiation. This combination of catalysis, a green solvent, and an alternative energy source represents a highly sustainable approach. rsc.org
Brønsted Acids: Acid-mediated cascade reactions of 3-(2-nitrovinyl)-1H-indoles with phenols have been developed, providing a pathway to more complex molecular structures. mdpi.com
Palladium Catalysis: Palladium catalysts are versatile for constructing indole rings, including through microwave-assisted intramolecular couplings, showcasing the synergy between catalysis and modern heating techniques. nih.gov
The table below summarizes various catalytic approaches relevant to the synthesis of indole derivatives, highlighting their sustainable features.
| Catalyst System | Solvent | Key Sustainability Features | Reference |
| None (Catalyst-Free) | Solvent-Free | Eliminates catalyst cost, toxicity, and separation; no solvent waste. | researchgate.net |
| None (Catalyst-Free) | Ethanol/Water | Uses a non-toxic, renewable, and environmentally benign solvent system; high yield. | nih.govrsc.org |
| Gold (Au) Catalyst | Water | Utilizes a green solvent; can be paired with microwave heating for efficiency. | rsc.org |
| Brønsted Acid | Various | Enables cascade reactions, improving atom economy by building complexity in one step. | mdpi.com |
| Palladium (Pd) | Various | Highly efficient for C-C and C-N bond formation; effective in microwave-assisted reactions. | nih.gov |
This table provides examples of catalytic systems used in the synthesis of indole derivatives, emphasizing their green chemistry attributes.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental tools for confirming the identity and purity of 5-Chloro-3-(2-nitrovinyl)-1H-indole. Each method provides a unique piece of the structural puzzle, from atomic connectivity to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound is not detailed in the surveyed literature, analysis of the parent compound, (E)-3-(2-nitrovinyl)-1H-indole, offers a basis for predicting its spectral features. rsc.org
In ¹H NMR, the protons of the vinyl group are expected to appear as doublets in the downfield region, typically between 7.5 and 8.5 ppm, with a large coupling constant characteristic of a trans-alkene configuration. The protons on the indole (B1671886) ring would produce signals in the aromatic region (7.0-8.0 ppm), with their splitting patterns revealing their positions relative to each other and the chloro-substituent. The N-H proton of the indole ring typically appears as a broad singlet at a very downfield chemical shift, often above 10 or 11 ppm. rsc.orgnih.gov
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. Key signals would include those for the two vinyl carbons, the carbons of the indole ring, and the carbon atom bearing the chlorine substituent. The presence of the electron-withdrawing nitro and chloro groups would influence the chemical shifts of nearby carbons. For a related bromo-substituted analog, (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole, the vinyl and indole carbons show distinct signals that confirm the core structure. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for the Parent Compound (E)-3-(2-nitrovinyl)-1H-indole in CDCl₃ rsc.org
| Spectrum | Signal Type | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR | Singlet (broad) | 8.80 | Indole N-H |
| Doublet | 8.23 | Vinyl H | |
| Multiplet | 7.77-7.71 | Vinyl H & Aromatic H | |
| Doublet | 7.61 | Aromatic H | |
| Multiplet | 7.44-7.39 | Aromatic H | |
| Multiplet | 7.31-7.25 | Aromatic H | |
| ¹³C NMR | Specific data for the parent compound was not provided in the source. Data for analogs suggests signals for vinyl, aromatic, and indole carbons would be clearly resolved. nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands. A sharp band around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing near 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The C=C stretching of the vinyl group and the aromatic ring would also be visible in the 1620-1450 cm⁻¹ region. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic conjugation within the molecule. The extended system of conjugation involving the indole ring and the nitrovinyl group would be expected to produce strong absorption bands in the UV-Vis region. Specific experimental data for this compound is not available in the reviewed literature.
Table 2: Characteristic IR Absorption Bands for a Structurally Similar Analog, (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole nih.gov
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3264 | N-H Stretch | Indole N-H |
| 1620, 1602 | C=C Stretch | Alkene/Aromatic |
| 1488 | Asymmetric NO₂ Stretch | Nitro (NO₂) |
| 1303 | Symmetric NO₂ Stretch | Nitro (NO₂) |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of a compound. For this compound (C₁₀H₇ClN₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. nih.gov The calculated monoisotopic mass is approximately 222.0196 Da.
In an MS experiment, the molecule would be ionized to produce a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. Common ionization techniques like electrospray ionization (ESI) would likely show protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. researchgate.netresearchgate.net Analysis of the fragmentation pattern can further corroborate the structure by showing losses of characteristic fragments, such as the nitro group (NO₂).
Table 3: Predicted Molecular Ion Data for this compound
| Ion Type | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
|---|---|---|---|
| [M]⁺ | C₁₀H₇³⁵ClN₂O₂⁺ | 222.0196 | 224.0167 |
| [M+H]⁺ | C₁₀H₈³⁵ClN₂O₂⁺ | 223.0274 | 225.0245 |
| [M+Na]⁺ | C₁₀H₇³⁵ClN₂NaO₂⁺ | 245.0094 | 247.0064 |
X-ray Crystallography and Solid-State Structural Analysis for Definitive Geometries
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. This technique can confirm the molecule's stereochemistry, such as the (E)-configuration of the nitrovinyl group, and reveal detailed geometric parameters like bond lengths, bond angles, and torsional angles.
Computational Chemistry and Molecular Modeling Applications
Computational methods, particularly those based on quantum mechanics, are increasingly used to predict and understand the properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. While no specific DFT studies on this compound were found in the reviewed literature, such calculations are routinely applied to novel indole derivatives. researchgate.netnih.govniscpr.res.in
A typical DFT study would begin by optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. These include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic transition properties. niscpr.res.in
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitro group would be a strongly electron-withdrawing region, while the indole ring would be comparatively electron-rich. These computational insights are invaluable for rationalizing the molecule's reactivity and potential intermolecular interactions. nih.govmdpi.com
Molecular Docking and Ligand-Protein Interaction Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential protein targets and elucidating the binding mode of a ligand. For this compound, there are no specific molecular docking studies reported.
In related research, various indole derivatives have been docked into the active sites of numerous proteins. For instance, studies on other 5-chloro-indole carboxamides have explored their binding to targets like the cannabinoid 1 receptor (CB1R). Similarly, other 3-substituted indoles have been evaluated as inhibitors of various enzymes. These studies typically report binding energies and detail the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. However, without specific studies on this compound, it is not possible to provide a data table of its predicted binding affinities or interaction patterns with any specific protein target.
Molecular Dynamics Simulations for Conformational and Dynamic Interaction Analysis
Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of molecules over time. These simulations are used to assess the stability of a ligand within a protein's binding pocket and to analyze the dynamic nature of their interactions.
No published studies were found that have performed MD simulations on this compound complexed with a protein target. Such a study would typically involve analyzing the root mean square deviation (RMSD) to assess the stability of the complex and the root mean square fluctuation (RMSF) to identify flexible regions. The resulting trajectory would offer insights into the persistence of key interactions over the simulation time. Research on other indole derivatives has utilized MD simulations to confirm the stability of docking poses and to understand the dynamic behavior that governs ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Approaches for Property Prediction)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. There are currently no published QSAR studies that include this compound. While QSAR analyses have been conducted on various classes of indole derivatives for activities such as antibacterial or anticancer effects, the specific structural features of this compound have not been incorporated into such a predictive model. A QSAR study would typically involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and the generation of a regression equation to correlate these descriptors with activity.
Materials Science and Other Non Biological Research Applications of 5 Chloro 3 2 Nitrovinyl 1h Indole
The unique electronic and structural characteristics of 5-Chloro-3-(2-nitrovinyl)-1H-indole make it a compound of interest beyond the biological realm. Its indole (B1671886) core, substituted with an electron-withdrawing chloro group and a highly reactive nitrovinyl moiety, provides a versatile platform for the development of novel organic materials. Research into related compounds suggests potential applications in electronics, polymer science, and analytical chemistry.
Future Research Directions and Emerging Paradigms for 5 Chloro 3 2 Nitrovinyl 1h Indole
Innovations in Synthesis and Sustainable Production Methodologies
The synthesis of 3-(2-nitrovinyl)-1H-indoles is often achieved through the Henry reaction, which involves the condensation of an indole-3-carbaldehyde with a nitroalkane. ekb.eg For instance, (E)-5-fluoro-2-methyl-3-(2-nitrovinyl)-1H-indole is prepared by reacting 5-fluoro-2-methyl-1H-indole-3-carbaldehyde with nitromethane (B149229) in the presence of ammonium (B1175870) acetate. nih.gov Similarly, the synthesis of 6-fluoro-3-(2-nitrovinyl)-1H-indole involves the reaction of 6-fluoro-1H-indole-3-carbaldehyde with nitromethane, acetic acid, and butylamine. nih.gov
Future research in the synthesis of 5-Chloro-3-(2-nitrovinyl)-1H-indole and its analogs could focus on developing more sustainable and efficient methodologies. This includes the exploration of greener solvents, catalysts, and energy sources, such as microwave-assisted synthesis, to reduce reaction times and environmental impact. unibo.itresearchgate.net The use of solid acid catalysts is another area of interest, which can offer advantages in terms of reusability and simplified work-up procedures. google.com Furthermore, enzymatic or whole-cell biocatalysis presents a promising green alternative to traditional chemical synthesis.
A key challenge in the synthesis of related compounds, such as 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, has been the development of efficient one-pot procedures. nih.gov Recent advancements have shown that a Brønsted acid-mediated cascade reaction of 3-(2-nitrovinyl)-1H-indoles with phenols can be an effective strategy. nih.gov This approach involves the initial nucleophilic addition of phenol (B47542) across the electron-deficient alkene, followed by hydrolysis and intramolecular cyclization. nih.gov Investigating similar cascade reactions for the synthesis of novel derivatives from this compound could be a fruitful area of research.
Unveiling Novel Biological Mechanisms and Targets beyond Current Scope
Indole (B1671886) derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsr.comjrespharm.com The biological activity of halogenated and nitro-substituted indoles is influenced by the nature and position of these substituents. The chloro group at the 5-position and the nitrovinyl group at the 3-position of the indole ring in this compound are expected to significantly impact its electronic properties and reactivity, and consequently its biological profile.
Future research should aim to move beyond preliminary screenings and delve into the specific molecular mechanisms of action. This involves identifying and validating the direct protein targets of this compound and its metabolites. Techniques such as affinity chromatography, proteomics, and genetic profiling can be employed to pull down binding partners and identify affected cellular pathways.
Moreover, exploring the polypharmacology of this compound—its ability to interact with multiple targets—could reveal novel therapeutic opportunities. For example, some indole derivatives have shown activity against multiple receptor types, such as serotonin (B10506) receptors. nih.gov Investigating the effect of this compound on a broad panel of receptors and enzymes could uncover unexpected biological activities.
Integration with Advanced Technologies (e.g., Nanotechnology, Drug Delivery System Research)
The integration of this compound with advanced technologies like nanotechnology holds significant promise for enhancing its therapeutic potential. nih.gov Nanoparticle-based drug delivery systems can improve the solubility, bioavailability, and targeted delivery of poorly water-soluble compounds, thereby increasing their efficacy and reducing side effects. ijbcp.compjps.pkopenaccessjournals.com
Future research could focus on encapsulating this compound into various nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers. ijbcp.com The surface of these nanoparticles could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cells or tissues, such as cancer cells. This targeted approach would minimize off-target effects and enhance the therapeutic index. nih.gov
Furthermore, the development of "smart" drug delivery systems that release the compound in response to specific stimuli (e.g., pH, enzymes, temperature) present at the disease site is an exciting avenue. This would allow for controlled and sustained release of the drug, optimizing its pharmacokinetic and pharmacodynamic profile. nih.gov The unique optical properties of some nanomaterials, like quantum dots, could also be harnessed for simultaneous imaging and therapy, creating theranostic agents based on this compound. nih.gov
Rational Design and Optimization of Derivatives through Advanced Computational Methods
Computational chemistry offers powerful tools for the rational design and optimization of new derivatives of this compound with improved activity and selectivity. openaccessjournals.com Molecular docking and dynamics simulations can be used to predict the binding modes of the compound and its analogs with various biological targets. mdpi.com This information can guide the design of new derivatives with enhanced binding affinities and specific interactions with the target protein.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the chemical structure of a series of indole derivatives and their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.
For instance, in the development of inhibitors for human liver glycogen (B147801) phosphorylase a, crystallographic studies of a 5-chloro-N-aryl-1H-indole-2-carboxamide derivative bound to the enzyme revealed key interactions that could be leveraged for the design of more potent inhibitors. nih.gov Similar structure-based design approaches can be applied to this compound to optimize its interactions with its biological targets. The synthesis of libraries of derivatives with systematic variations in the substituents on the indole ring and the nitrovinyl group will be crucial for these studies. rsc.org
Role in Chemical Biology and as Research Tools for Biological Pathway Interrogation
Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable research tools in chemical biology for the interrogation of biological pathways. The reactivity of the nitrovinyl group makes it a Michael acceptor, allowing it to potentially react with nucleophilic residues in proteins, such as cysteine. researchgate.net This property can be exploited to develop covalent probes for identifying and studying the function of specific proteins in complex biological systems.
By attaching a reporter tag (e.g., a fluorophore or a biotin) to the this compound scaffold, researchers can create chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify the cellular targets of the compound and to study the activity of enzymes in their native environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-3-(2-nitrovinyl)-1H-indole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of nitrovinyl-indole derivatives often involves condensation reactions, such as the three-component domino reaction using (E)-3-(2-nitrovinyl)-1H-indole with isatin derivatives and amino acids in EtOH/H₂O. Solvent polarity and temperature (reflux conditions) are critical for nitrovinyl group formation. For example, adjusting the solvent ratio (e.g., 3:1 EtOH/H₂O) and using catalysts like p-TsOH can enhance yields. Post-reduction steps may require LiAlH₄, but quenching protocols must be carefully controlled to avoid side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substituent positions. For instance, aromatic protons in the indole ring appear at δ 7.1–7.6 ppm, while the nitrovinyl group shows distinct coupling patterns (e.g., J = 8.6 Hz for trans-olefins) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 247.038 for C₁₀H₆ClN₂O₂).
- IR : Identifies nitro (1520–1350 cm⁻¹) and indole NH (3370–3300 cm⁻¹) stretches.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent orientation .
Q. What are the critical considerations in designing a purification protocol for this compound?
- Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate polar nitrovinyl byproducts. Recrystallization in acetone or DCM/hexane mixtures improves purity, as evidenced by sharp melting points (e.g., 90–91°C for analogous compounds). HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological assays .
Advanced Research Questions
Q. How does the electronic nature of the 2-nitrovinyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the indole ring, directing electrophiles (e.g., halogens, sulfonic acids) to the C4 or C6 positions. Computational studies (DFT calculations) reveal reduced electron density at C2/C3 due to conjugation with the nitrovinyl group. Experimental validation via bromination at 0°C in DCM shows preferential C4 substitution (yield: 65–70%) .
Q. What computational strategies can predict the binding affinity of this compound with biological targets like viral proteins?
- Methodological Answer :
- Molecular docking : Use MOE or AutoDock Vina to model interactions with SARS-CoV-2 main protease (PDB ID: 6LU7). Focus on hydrogen bonding with His41/Cys145 and π-π stacking with indole .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates robust binding.
- Free energy calculations : MM-PBSA/GBSA quantify binding energies, with ΔG < −7 kcal/mol suggesting high affinity .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Apply Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design (factors: time, temperature, solvent) identifies optimal conditions. Statistical validation via ANOVA (p < 0.05) confirms reproducibility. Cross-lab validation with standardized protocols (e.g., IUPAC guidelines) minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
